molecular formula C6H4BrF3N2 B8661402 2-(bromomethyl)-5-(trifluoromethyl)pyrazine

2-(bromomethyl)-5-(trifluoromethyl)pyrazine

Cat. No.: B8661402
M. Wt: 241.01 g/mol
InChI Key: YIDPEXUZQRGQFZ-UHFFFAOYSA-N
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Description

2-(bromomethyl)-5-(trifluoromethyl)pyrazine: is a heterocyclic aromatic organic compound It is characterized by the presence of a pyrazine ring substituted with a bromomethyl group at the second position and a trifluoromethyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-5-(trifluoromethyl)pyrazine typically involves the bromination of a pyrazine derivative followed by the introduction of a trifluoromethyl group. One common method is the radical bromination of 2-methyl-5-trifluoromethylpyrazine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-(bromomethyl)-5-(trifluoromethyl)pyrazine can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine derivatives with different oxidation states.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of pyrazine derivatives with a methyl group instead of a bromomethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substituted pyrazines with various functional groups replacing the bromomethyl group.
  • Oxidized pyrazine derivatives with higher oxidation states.
  • Reduced pyrazine derivatives with a methyl group.

Scientific Research Applications

Chemistry: 2-(bromomethyl)-5-(trifluoromethyl)pyrazine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for the development of new therapeutics .

Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations allows for the creation of materials with tailored properties for specific industrial applications .

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-5-(trifluoromethyl)pyrazine largely depends on its chemical reactivity and the nature of its substituents. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to various biological effects .

Comparison with Similar Compounds

  • Pyrazine, 2-methyl-5-(trifluoromethyl)-
  • Pyrazine, 2-(chloromethyl)-5-(trifluoromethyl)-
  • Pyrazine, 2-(bromomethyl)-3-(trifluoromethyl)-

Comparison: Compared to similar compounds, 2-(bromomethyl)-5-(trifluoromethyl)pyrazine is unique due to the specific positioning of its substituentsThe trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in drug design and materials science .

Properties

Molecular Formula

C6H4BrF3N2

Molecular Weight

241.01 g/mol

IUPAC Name

2-(bromomethyl)-5-(trifluoromethyl)pyrazine

InChI

InChI=1S/C6H4BrF3N2/c7-1-4-2-12-5(3-11-4)6(8,9)10/h2-3H,1H2

InChI Key

YIDPEXUZQRGQFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-5-(trifluoromethyl)pyrazine (1 g) in trifluoromethylbenzene (10 ml) was added N-bromosuccinimide (1.21 g) at room temperature, and the mixture to was stirred at 90° C. for 30 min. To the obtained reaction mixture was added azobisisobutyronitrile (0.051 g), and the mixture was stirred at the same temperature for 7 hr. The reaction mixture was cooled and concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (404 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.051 g
Type
reactant
Reaction Step Two

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